Reversible MAO-B Inhibition: Dialysis Recovery Differentiates Aminoethylbenzamide Derivatives from Irreversible Inhibitors
The N-(2-aminoethyl)benzamide scaffold—the most extensively characterized subclass within the aminoethylbenzamide family—acts as a mechanism-based, reversible inhibitor of MAO-B. In contrast to the irreversible MAO-B inhibitor L-deprenyl (selegiline), compounds based on this scaffold exhibit complete recovery of enzyme activity upon dialysis. Annan and Silverman (1993) demonstrated that halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs are competitive, time-dependent MAO-B inhibitors, but 'upon dialysis complete return of enzyme activity is observed for all compounds' [1]. This reversibility contrasts sharply with L-deprenyl, which forms a covalent adduct with the FAD cofactor, rendering inhibition irreversible and requiring de novo enzyme synthesis for recovery of MAO-B activity [2].
| Evidence Dimension | Reversibility of MAO-B inhibition (enzyme activity recovery after dialysis) |
|---|---|
| Target Compound Data | Complete return of MAO-B activity after dialysis (100% recovery) [1] |
| Comparator Or Baseline | L-Deprenyl (selegiline): irreversible inhibition; no recovery after dialysis; requires new enzyme synthesis for restoration of activity [2] |
| Quantified Difference | Qualitative binary: reversible (full recovery) vs. irreversible (no recovery) |
| Conditions | Rat brain mitochondrial MAO-B; dialysis assay (Annan & Silverman, J Med Chem 1993) |
Why This Matters
For in vivo pharmacological studies or PET/SPECT tracer development, reversible MAO-B inhibition allows washout and restoration of baseline enzyme activity within 24 h—a critical requirement for imaging protocols and for avoiding the dietary tyramine interaction ('cheese effect') that limits irreversible MAO-B inhibitors.
- [1] Annan N, Silverman RB. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. J Med Chem. 1993;36(24):3968-70. PMID: 8254625. View Source
- [2] Youdim MBH, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147(Suppl 1):S287-S296. doi:10.1038/sj.bjp.0706464. PMID: 16402116. View Source
